Cas no 53803-81-9 (4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide)
4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,4-chloro-N-[3-(dimethylamino)propyl]-3-nitro-
- 4-CHLORO-N-[3-(DIMETHYLAMINO)PROPYL]-3-NITROBENZENESULFONAMIDE
- AC1L5DZT
- AC1Q3WRW
- AC1Q5ANN
- AR-1G1874
- CTK4J8819
- NSC14691
- 4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide
- 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide
- NSC-14691
- SR-01000050569-1
- 53803-81-9
- AKOS000117749
- 4-Chloro-N-(3-(dimethylamino)propyl)-3-nitrobenzenesulfonamide
- DTXSID20279938
- SR-01000050569
- MFCD05263742
- EN300-09088
- Z45527994
- CS-0221417
-
- MDL: MFCD05263742
- Inchi: 1S/C11H16ClN3O4S/c1-14(2)7-3-6-13-20(18,19)9-4-5-10(12)11(8-9)15(16)17/h4-5,8,13H,3,6-7H2,1-2H3
- InChI Key: AVYJCSLKKCJVJF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])S(NCCCN(C)C)(=O)=O
Computed Properties
- Exact Mass: 322.06301
- Monoisotopic Mass: 322.062829
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105
- XLogP3: 1.7
Experimental Properties
- Density: 1.357
- Boiling Point: 448.9°Cat760mmHg
- Flash Point: 225.3°C
- PSA: 93.75
- LogP: 3.47310
4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292087-50mg |
4-Chloro-n-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide |
53803-81-9 | 97% | 50mg |
¥662.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292087-100mg |
4-Chloro-n-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide |
53803-81-9 | 97% | 100mg |
¥986.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292087-250mg |
4-Chloro-n-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide |
53803-81-9 | 97% | 250mg |
¥1418.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292087-500mg |
4-Chloro-n-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide |
53803-81-9 | 97% | 500mg |
¥2232.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292087-1g |
4-Chloro-n-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide |
53803-81-9 | 97% | 1g |
¥2858.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292087-2.5g |
4-Chloro-n-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide |
53803-81-9 | 97% | 2.5g |
¥5652.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292087-5g |
4-Chloro-n-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide |
53803-81-9 | 97% | 5g |
¥8366.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292087-10g |
4-Chloro-n-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide |
53803-81-9 | 97% | 10g |
¥12384.00 | 2024-05-09 | |
| Enamine | EN300-09088-0.05g |
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide |
53803-81-9 | 95.0% | 0.05g |
$37.0 | 2025-03-21 | |
| Enamine | EN300-09088-0.1g |
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide |
53803-81-9 | 95.0% | 0.1g |
$55.0 | 2025-03-21 |
4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide Suppliers
4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide
Introduction to 4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide (CAS No. 53803-81-9)
4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide, identified by its Chemical Abstracts Service Number (CAS No. 53803-81-9), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The molecular structure of this compound incorporates several key functional groups, including a chloro substituent, a dimethylamino side chain, and a nitro group, which collectively contribute to its unique chemical properties and reactivity.
The< strong>4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide molecule is characterized by a benzene ring substituted with a nitro group at the 3-position and a sulfonamide moiety at the 1-position. The presence of the chloro group enhances its electrophilicity, making it a valuable intermediate in organic synthesis. Additionally, the dimethylamino group introduces basicity and potential interactions with biological targets, which are crucial for drug design and development.
In recent years, sulfonamides have been extensively studied due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The< strong>4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide is no exception and has been explored in several preclinical studies for its potential pharmacological effects.
One of the most intriguing aspects of this compound is its interaction with biological targets. The nitro group can participate in redox reactions, which may be exploited to develop prodrugs or targeted therapies. Furthermore, the sulfonamide group is known to form hydrogen bonds with polar residues in proteins, making it an effective scaffold for designing small-molecule inhibitors. The< strong>4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide thus represents a versatile platform for drug discovery.
Recent advancements in computational chemistry have enabled the rapid screening of molecular libraries for potential drug candidates. The< strong>4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide has been subjected to virtual screening using various algorithms to identify its binding affinity to different protein targets. These studies have revealed promising interactions with enzymes involved in metabolic pathways relevant to cancer and inflammation.
The synthesis of< strong>4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The chlorination step is particularly critical, as it determines the electrophilic nature of the molecule. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic aromatic substitution, have been employed to optimize the synthetic route.
In vitro studies have demonstrated that< strong>4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide exhibits significant inhibitory activity against several enzymes and receptors implicated in human diseases. For instance, preliminary data suggest that it may interfere with the activity of tyrosine kinases, which are overexpressed in many cancer cell lines. Additionally, its ability to modulate inflammatory pathways has been observed in cell-based assays.
The pharmacokinetic properties of< strong>4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and minimizing potential side effects. Techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) have been utilized to analyze its metabolic profile.
The development of novel sulfonamide derivatives continues to be an active area of research. By modifying specific functional groups within the< strong>4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide structure, scientists aim to enhance its potency, selectivity, and pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this field.
The role of computational modeling in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the binding mechanisms of< strong>4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide with its target proteins. These simulations help predict how structural modifications might influence binding affinity and specificity.
The future prospects for< strong>4-chloro-N-3-(dimethylamino)propyl-3-nitrobenzene-1-sulfonamide are promising. Ongoing clinical trials are evaluating its efficacy in treating various diseases, while new synthetic strategies are being explored to improve its production scalability. As our understanding of biological systems continues to evolve, this compound may find applications beyond traditional pharmaceuticals.
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